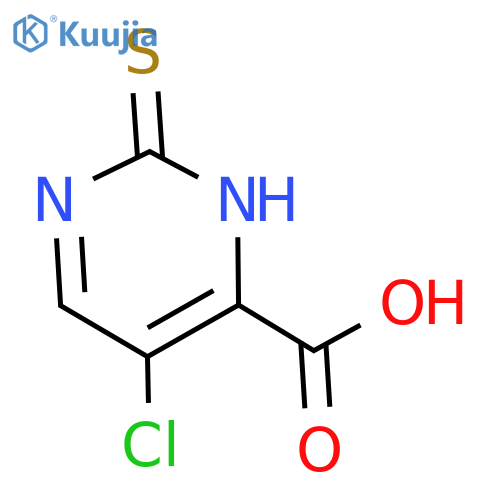Cas no 1023812-22-7 (5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid)

1023812-22-7 structure
商品名:5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid
-
- インチ: 1S/C5H3ClN2O2S/c6-2-1-7-5(11)8-3(2)4(9)10/h1H,(H,9,10)(H,7,8,11)
- InChIKey: STZANUISKAWWJH-UHFFFAOYSA-N
- ほほえんだ: N1C(NC(C(O)=O)=C(Cl)C=1)=S
計算された属性
- せいみつぶんしりょう: 189.9603762g/mol
- どういたいしつりょう: 189.9603762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 430.5±48.0 °C at 760 mmHg
- フラッシュポイント: 214.2±29.6 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C433218-10mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | C433218-100mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 100mg |
$1642.00 | 2023-05-18 | ||
| TRC | C433218-50mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 50mg |
$856.00 | 2023-05-18 | ||
| TRC | C433218-250mg |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid |
1023812-22-7 | 250mg |
$ 3000.00 | 2023-09-08 |
5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
1023812-22-7 (5-Chloro-2,3-dihydro-2-thioxo-4-pyrimidinecarboxylic Acid) 関連製品
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
